2-chloro-2-(2-fluorophenyl)acetic acid
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Overview
Description
2-chloro-2-(2-fluorophenyl)acetic acid is an organic compound with the molecular formula C8H6ClFO2 It is a derivative of phenylacetic acid, where the phenyl ring is substituted with chlorine and fluorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-2-(2-fluorophenyl)acetic acid typically involves the chlorination and fluorination of phenylacetic acid derivatives. One common method includes the reaction of 2-fluorophenylacetic acid with thionyl chloride to introduce the chlorine atom. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification steps are optimized to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-chloro-2-(2-fluorophenyl)acetic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate.
Reduction Reactions: Reduction of the compound can yield alcohols or other reduced derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or primary amines in the presence of a base.
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products
Substitution: Formation of substituted phenylacetic acid derivatives.
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or other reduced compounds.
Scientific Research Applications
2-chloro-2-(2-fluorophenyl)acetic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-chloro-2-(2-fluorophenyl)acetic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved are subject to ongoing research and may vary based on the derivative or formulation used .
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-6-fluorophenylacetic acid
- 2-fluorophenylacetic acid
- Chlorodifluoroacetic acid
Uniqueness
2-chloro-2-(2-fluorophenyl)acetic acid is unique due to the specific positioning of the chlorine and fluorine atoms on the phenyl ring. This unique substitution pattern can influence its reactivity and biological activity, making it distinct from other similar compounds .
Properties
CAS No. |
873838-81-4 |
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Molecular Formula |
C8H6ClFO2 |
Molecular Weight |
188.6 |
Purity |
95 |
Origin of Product |
United States |
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